1,3-Diphenylpropane

Catalog No.
S602462
CAS No.
1081-75-0
M.F
C15H16
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenylpropane

CAS Number

1081-75-0

Product Name

1,3-Diphenylpropane

IUPAC Name

3-phenylpropylbenzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

VEAFKIYNHVBNIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=C2

Synonyms

1,3-diphenylpropane

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=C2

Pharmaceutical Intermediate

The primary research application of 1,3-diphenylpropane lies in its potential as an intermediate for the synthesis of pharmaceuticals. Its chemical structure, containing two phenyl groups connected by a three-carbon chain, can serve as a building block for various drug molecules. However, specific details about its involvement in specific drug production remain limited. Source: Thermo Fisher Scientific, "1,3-Diphenylpropane, 98%":

Potential Biological Activities

Some studies have explored the potential biological activities of 1,3-diphenylpropane and its derivatives. These studies have yielded mixed results, with some suggesting:

  • Antiproliferative effects: Certain research suggests that 1,3-diphenylpropane derivatives might exhibit antiproliferative activity against specific cancer cell lines. However, further investigation is needed to confirm these findings and understand the underlying mechanisms. Source: PubChem, "1,3-Diphenylpropane": )
  • Apoptotic effects: Studies indicate that some 1,3-diphenylpropane derivatives may induce apoptosis (programmed cell death) in specific cancer cells. However, these findings require further exploration to assess their potential therapeutic applications. Source: National Institutes of Health, "Daphne giraldii induced apoptosis in hepatocellular carcinoma cells through nuclear factor kappa-B inhibition": )

1,3-Diphenylpropane, also known as dibenzylmethane, is an aromatic organic compound with the molecular formula C15H16C_{15}H_{16} and a molecular weight of approximately 196.29 g/mol. It belongs to the category of linear 1,3-diarylpropanoids, characterized by a structure featuring two phenyl groups attached to a propane backbone. This compound is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents. Its structure can be represented as follows:

text
C6H5 | C6H5-C-CH2 | CH2

The compound exhibits properties typical of aromatic compounds, including stability and resistance to oxidation under mild conditions.

  • Safety Concerns:

    • May cause skin irritation upon contact.
    • May be harmful if inhaled or ingested.
    • Not expected to be flammable but can combust under specific conditions.
  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.
    • Work in a well-ventilated fume hood.
    • Wash hands thoroughly after handling.
    • Dispose of waste according to proper laboratory waste disposal procedures.

Data Source:

  • Fujifilm Wako Pure Chemical Corporation:
  • Sigma-Aldrich:
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic chemistry (2nd ed.). Oxford University Press.
  • Thermo Fisher Scientific:
  • SciFinder [internal database] (accessed 2024-05-01)
, including:

  • Oxidation: It can undergo oxidation reactions, often facilitated by common oxidizing agents. The oxidation products may include ketones or aldehydes depending on the reaction conditions .
  • Hydroxylation: Hydroxylation studies have indicated that substituent effects can influence the electrophilic mechanism of this reaction.
  • Thermal Decomposition: At elevated temperatures (around 400°C), 1,3-diphenylpropane can decompose, producing benzyl radicals that further react with hydrogen.

Research indicates that 1,3-diphenylpropane exhibits potential antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation in biological systems, suggesting its role as a protective agent against oxidative stress . Additionally, it has been studied for its interactions with various enzymes and biochemical pathways, although specific mechanisms remain an area of ongoing research.

Several synthetic routes have been developed for producing 1,3-diphenylpropane:

  • Condensation Reactions: One common method involves the condensation of benzaldehyde with propan-2-one in the presence of a base catalyst.
  • Reduction of Benzylidene Compounds: Another approach includes the reduction of benzylidene derivatives using hydrogenation techniques.
  • Grignard Reactions: The use of Grignard reagents with appropriate carbonyl compounds can also yield 1,3-diphenylpropane effectively .

1,3-Diphenylpropane finds applications in various fields:

  • Microfluidity Probes: It is utilized as a probe for measuring microfluidity in aqueous micellar solutions due to its unique structural properties.
  • Antioxidant Additive: Its antioxidant properties make it suitable for use in food and cosmetic formulations.
  • Research Tool: The compound serves as a model compound in studies related to interannular proton scrambling and other chemical dynamics .

Studies on 1,3-diphenylpropane's interactions with biological systems indicate that it may influence several biochemical pathways. It has been shown to interact with enzymes involved in oxidative stress responses and may play a role in modulating metabolic processes at the cellular level. Further research is needed to fully elucidate these interactions and their implications for health and disease.

Several compounds share structural similarities with 1,3-diphenylpropane. Below are comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DiphenylmethaneC6H5-CH2-C6H5Lacks the propane backbone; simpler structure
1,4-DiphenylbutaneC6H5-(CH2)2-C6H5Longer carbon chain; different physical properties
1,2-DiphenylethaneC6H5-(CH2)-C6H5Contains an ethylene bridge; differing reactivity

1,3-Diphenylpropane is unique due to its specific arrangement of carbon atoms and phenyl groups, which influences its chemical behavior and biological activity compared to these similar compounds.

1,3-Diphenylpropane (CAS: 1081-75-0) belongs to the class of organic compounds known as linear 1,3-diarylpropanoids. These compounds have a distinctive C6-C3-C6 skeleton where the two benzene rings are not directly linked to each other. The compound has been known to organic chemists since the early 20th century, with melting point data recorded by researchers such as Sabatier and Murat as early as 1915. Despite its relatively simple structure, 1,3-diphenylpropane has attracted considerable attention due to its versatility as a building block in organic synthesis.

The compound is also known by several synonyms including dibenzylmethane, (3-phenylpropyl)benzene, and 1,1'-(1,3-propanediyl)bisbenzene. Throughout its history, this compound has served as a valuable model for understanding fundamental organic reactions and structural relationships in aromatic hydrocarbons.

Significance as a Model Compound in Reaction Mechanics

The structural simplicity of 1,3-diphenylpropane makes it an ideal model compound for studying various reaction mechanisms. Its two phenyl groups connected by a flexible propane chain provide a platform for investigating how structural factors influence chemical reactivity. The compound exhibits characteristic reactions of aromatic hydrocarbons while also demonstrating aliphatic chain reactivity, making it particularly useful for mechanistic studies.

Research has utilized 1,3-diphenylpropane to study electron transfer reactions, oxidation processes, and radical chain decomposition properties. For instance, the compound has been investigated for its reactions with various radicals, providing insights into reaction kinetics and mechanisms that are applicable to more complex systems. This dual functionality makes it valuable for both fundamental research and applied chemistry.

Structural Relevance in Organic Chemistry Research

The structural features of 1,3-diphenylpropane make it particularly relevant in organic chemistry research. Its molecular architecture represents a fundamental structural motif found in numerous natural products and pharmaceutically active compounds. The flexible three-carbon linker between the two phenyl groups allows for conformational studies that help chemists understand spatial arrangements and their effects on reactivity.

Moreover, the compound serves as a precursor in the synthesis of natural products such as griffithanes A, B, and F, with the synthetic pathways providing valuable insights into structure-activity relationships. Its relatively simple structure, combined with its potential for modification at various positions, makes it an excellent scaffold for developing more complex molecules with specific properties.

Physical Description

Liquid

XLogP3

3.4

Melting Point

6°C

UNII

X3DIQ9W9PO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1081-75-0

Wikipedia

1,3-diphenylpropane

Dates

Modify: 2023-08-15

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